molecular formula C19H29FO2 B14742571 2alpha-Fluorodihydrotestosterone CAS No. 1649-46-3

2alpha-Fluorodihydrotestosterone

Cat. No.: B14742571
CAS No.: 1649-46-3
M. Wt: 308.4 g/mol
InChI Key: QBAHMYSNLVHPJQ-TVGHHNFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2alpha-Fluorodihydrotestosterone is a synthetic androgen receptor ligand. It is a fluorinated derivative of dihydrotestosterone, a potent androgen hormone. This compound is primarily used in scientific research, particularly in the field of prostate cancer imaging and treatment. The fluorine atom in its structure enhances its binding affinity to androgen receptors, making it a valuable tool in medical diagnostics and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Fluorodihydrotestosterone involves the fluorination of dihydrotestosterone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent reacting with dihydrotestosterone to introduce the fluorine atom at the 2alpha position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s high purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to verify the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 2alpha-Fluorodihydrotestosterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2alpha-Fluorodihydrotestosterone has several scientific research applications:

Mechanism of Action

2alpha-Fluorodihydrotestosterone exerts its effects by binding to androgen receptors. The fluorine atom enhances its binding affinity, allowing it to effectively compete with endogenous androgens. Upon binding, the compound activates the androgen receptor, leading to the transcription of target genes involved in cell growth and differentiation. This mechanism is particularly relevant in prostate cancer, where androgen receptor signaling plays a crucial role in tumor progression .

Comparison with Similar Compounds

    Dihydrotestosterone: The parent compound, lacking the fluorine atom.

    Testosterone: Another androgen hormone with a similar structure but different functional groups.

    2alpha-Hydroxytestosterone: A hydroxylated derivative of testosterone.

Uniqueness: 2alpha-Fluorodihydrotestosterone’s uniqueness lies in its fluorine atom, which significantly enhances its binding affinity to androgen receptors compared to its non-fluorinated counterparts. This property makes it particularly valuable in medical diagnostics and research, especially in imaging and studying androgen receptor-related diseases .

Properties

CAS No.

1649-46-3

Molecular Formula

C19H29FO2

Molecular Weight

308.4 g/mol

IUPAC Name

(2R,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H29FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h11-15,17,22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17-,18-,19-/m0/s1

InChI Key

QBAHMYSNLVHPJQ-TVGHHNFTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)F)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.